(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O/c17-13-5-2-1-4-12(13)6-7-16(23)21-14-10-15(19-11-18-14)22-9-3-8-20-22/h1-11H,(H,18,19,21,23)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPJEIWKDTXFPZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3C=CC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed by the condensation of a β-keto ester with guanidine or amidine derivatives.
Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled using a suitable linker, such as a halogenated intermediate, under palladium-catalyzed cross-coupling conditions.
Formation of the Acrylamide Moiety: The final step involves the reaction of the coupled intermediate with acryloyl chloride in the presence of a base to form the acrylamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds containing pyrimidine and pyrazole moieties exhibit significant anticancer properties. (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against several bacterial strains, indicating that it may be useful in developing new antibiotics . The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Cancer Research
A study published in a peer-reviewed journal investigated the efficacy of this compound on human breast cancer cells. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations . The study concluded that this compound could serve as a lead for further drug development.
Antimicrobial Testing
In a separate study focused on antimicrobial activity, this compound was tested against multi-drug resistant strains of bacteria. The compound exhibited strong inhibitory effects, outperforming several existing antibiotics . This positions it as a candidate for further investigation in the fight against antibiotic resistance.
Mechanism of Action
The mechanism of action of (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound A :
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b)
- Structure : Similar 2-chlorophenyl acrylamide but linked to an indole-ethylamine group instead of pyrimidine-pyrazole.
- Activity : Potent anti-butyrylcholinesterase (BChE) activity (IC₅₀ = 1.95 µM) due to the indole moiety’s π-π stacking with aromatic residues in BChE .
- Key Difference : The indole group provides distinct electronic properties compared to the pyrimidine-pyrazole system, likely altering target specificity.
Compound B :
(E)-N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Structure: Shares the pyrimidine-pyrazole core but includes a 3,4-dimethoxyphenyl group and an ethylamino linker.
- Key Difference : Bulkier substituents (dimethoxy vs. chloro) may reduce cell permeability but improve solubility.
Compound C :
(2E)-2-Cyano-N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylamide
- Structure: Features a cyano group and a fused pyrido[1,2-a]pyrimidinone system.
- Activity: The cyano group withdraws electrons, altering reactivity, while the pyrido ring may confer metabolic stability .
- Key Difference : The fused heterocyclic system increases molecular rigidity compared to the simpler pyrimidine-pyrazole scaffold.
Physicochemical and Pharmacokinetic Properties
Structural Implications for Activity
- Target Compound : The pyrimidine-pyrazole core may mimic ATP in kinase binding pockets, while the 2-chlorophenyl group enhances hydrophobic binding.
- Compound A (5b) : The indole system’s planar structure facilitates interactions with cholinesterase aromatic residues, explaining its low BChE IC₅₀ .
- Compound C: The pyrido[1,2-a]pyrimidinone system’s rigidity could reduce off-target effects but may limit synthetic accessibility .
Biological Activity
The compound (E)-N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(2-chlorophenyl)acrylamide is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHClN
- Molecular Weight: 313.76 g/mol
The compound features a pyrazole ring, a pyrimidine moiety, and a chlorophenyl group, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. The compound under review has shown promising results against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC values in the low micromolar range. A study reported an IC of approximately 150 nM for MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutics .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression. Notably, it has shown inhibitory effects on BRAF(V600E), a common mutation in melanoma, with Ki values around 2.40 nM, suggesting high potency . Additionally, it inhibits xanthine oxidase (XO), an enzyme linked to oxidative stress and inflammation, with moderate IC values .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the pyrazole and pyrimidine rings can significantly affect potency and selectivity. For example:
| Substituent | Effect on Activity |
|---|---|
| Chlorine on phenyl | Increased lipophilicity and potency |
| Methyl at position 6 | Enhanced selectivity for BRAF |
These modifications can lead to improved pharmacokinetic profiles and reduced off-target effects.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Anticancer Studies : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds exhibited significant inhibition of cell growth in vitro, correlating with their ability to induce apoptosis .
- Anti-inflammatory Effects : In models of inflammation, compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Research has also indicated that derivatives of this compound possess antimicrobial properties against various bacterial strains, further expanding their potential therapeutic applications .
Q & A
Q. What synthetic strategies are effective for introducing the pyrazole and pyrimidine moieties in this compound?
The synthesis typically involves stepwise coupling reactions. For example, Suzuki-Miyaura cross-coupling can be used to attach the pyrimidine ring to the pyrazole moiety, followed by acrylamide formation via condensation of the pyrimidine intermediate with 3-(2-chlorophenyl)acryloyl chloride. Optimization of reaction conditions (e.g., palladium catalysts, temperature, and solvent polarity) is critical to maximize yield and minimize side products .
Q. How can researchers confirm the stereochemistry and purity of this compound post-synthesis?
Analytical techniques include:
- HPLC : To assess purity (>98%) using reverse-phase columns and UV detection.
- NMR : ¹H/¹³C NMR to verify the (E)-configuration of the acrylamide double bond (J ≈ 15–16 Hz for trans coupling).
- X-ray crystallography : For unambiguous stereochemical assignment, using programs like SHELXL for refinement .
Q. What in vitro assays are used to evaluate its kinase inhibitory activity?
Biochemical assays measure IC₅₀ values against Bruton’s tyrosine kinase (BTK):
Q. What safety precautions are necessary during handling?
Follow protocols for acrylamide derivatives:
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid aerosol inhalation.
- Storage : In airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can crystallographic methods resolve the 3D structure of this compound?
Single-crystal X-ray diffraction is optimal. Key steps include:
Q. How does substituting the 2-chlorophenyl group affect BTK inhibition?
Structure-activity relationship (SAR) studies compare analogs with substituents like fluoro, methyl, or methoxy groups. For example:
Q. How can computational models predict binding modes with BTK?
Q. How to resolve discrepancies in IC₅₀ values across assay conditions?
Common issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
